N-(2,5-difluorophenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N-(2,5-difluorophenyl)-N’-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-N’-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-N’-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction may produce difluorophenyl alcohols.
Scientific Research Applications
N-(2,5-difluorophenyl)-N’-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-N’-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)-5-methoxypyridine: A ligand used for the preparation of Ir(III) photocatalysts.
1-(2,3-Difluorophenyl)hexan-2-one: Another difluorophenyl compound with different functional groups and applications.
Uniqueness
N-(2,5-difluorophenyl)-N’-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical reactions and interactions, making it a valuable compound in various fields of research.
Biological Activity
N-(2,5-difluorophenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide, with CAS number 952975-76-7, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H23F2N3O3
- Molecular Weight : 355.4 g/mol
- Structure : The compound features a difluorophenyl group and a piperidine moiety, which are known to influence its biological activity.
The compound's biological activity is primarily linked to its interaction with various molecular targets. Research indicates that it may act on specific protein kinases and receptors involved in cellular signaling pathways related to cancer and other diseases.
Anticancer Activity
Several studies have explored the anticancer potential of compounds structurally similar to this compound. For instance:
- Kinesin Spindle Protein (KSP) Inhibition : Compounds targeting KSP have shown promise in cancer treatment by disrupting mitotic processes. This mechanism is crucial for developing novel anticancer agents that can overcome resistance associated with traditional therapies .
Antimicrobial Properties
Research on related compounds has indicated potential antimicrobial effects. For example, certain derivatives have demonstrated activity against various bacterial strains, suggesting that modifications in the piperidine structure can enhance bioactivity .
Case Studies
- In vitro Studies : A study highlighted the synthesis and evaluation of N,N'-diarylureas, which share structural characteristics with the target compound. These derivatives exhibited significant antischistosomal activity with IC50 values ranging from 0.1 to 7.7 µM against Schistosoma mansoni .
- In vivo Efficacy : Despite promising in vitro results, the transition to in vivo efficacy remains challenging. For instance, compounds similar to this compound showed limited success in animal models due to pharmacokinetic issues .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Fluorination : The introduction of fluorine atoms has been shown to modulate the pharmacological profile and improve metabolic stability .
- Piperidine Modifications : Alterations in the piperidine ring can significantly impact binding affinity and selectivity towards target proteins .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2N3O3/c1-25-9-8-22-6-4-12(5-7-22)11-20-16(23)17(24)21-15-10-13(18)2-3-14(15)19/h2-3,10,12H,4-9,11H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTAYHVBTGJQMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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